Saha-obp

Description

Overview of Histone Deacetylase Inhibitors (HDACi) as Therapeutic Agents

Histone deacetylase inhibitors (HDACi) are a class of chemical compounds designed to interfere with the activity of HDAC enzymes. By inhibiting deacetylation, HDACi can lead to increased acetylation of histones and other non-histone proteins, thereby altering chromatin structure and gene expression profiles. delveinsight.comnih.govwikipedia.org This ability to modulate epigenomic changes has positioned HDACi as promising therapeutic agents, particularly in the field of oncology. delveinsight.comcgtlive.com

Role of Histone Deacetylases in Gene Regulation and Disease Pathogenesis

HDACs are key regulators of gene expression, influencing a wide array of cellular processes including cell growth, survival, proliferation, differentiation, and apoptosis. nih.govmdpi.commdpi.com In mammals, there are 18 known HDACs, classified into four classes (Class I, II, III, and IV) based on their homology to yeast HDACs. nih.govmdpi.com Class I and II HDACs are particularly significant in the deacetylation of N-terminal histone tails. mdpi.com

Dysregulation of HDAC activity and aberrant histone hypoacetylation are frequently observed in various diseases, including cancer, neurodegenerative disorders, genetic diseases, and inflammatory conditions. mdpi.commdpi.come-dmj.org For instance, dysregulated HDAC expression has been correlated with poor prognosis in certain cancers like multiple myeloma. frontiersin.org HDACs also regulate the expression of inflammatory genes and are implicated in the pathogenesis of cardiovascular diseases and rheumatoid arthritis. nih.govmdpi.comscientificarchives.com Beyond histones, HDACs can deacetylate numerous non-histone proteins involved in critical cellular functions such as proliferation, migration, cell death, DNA repair, angiogenesis, inflammation, and immune response, all of which contribute to tumor formation and progression. nih.govcgtlive.comfrontiersin.org

Therapeutic Rationale for HDAC Inhibition in Cancer

The observed dysregulation of HDACs in numerous cancers provides a strong rationale for targeting these enzymes therapeutically. mdpi.comfrontiersin.orgamegroups.org By inhibiting HDACs, the aim is to reverse the aberrant gene expression patterns that contribute to cancer development and progression. amegroups.org HDAC inhibitors have demonstrated anticancer effects through multiple mechanisms, including inducing cell-cycle arrest, promoting apoptosis (both intrinsic and extrinsic pathways), leading to mitotic cell death, inducing autophagic cell death, generating reactive oxygen species, inhibiting angiogenesis, and enhancing NK cell-mediated tumor immunity. cgtlive.com These diverse effects make HDAC inhibitors attractive candidates for cancer therapy, both as single agents and in combination with other treatments. cgtlive.com

Preclinical data have shown the efficacy of various HDAC inhibitors as anticancer agents, with the most significant effects often observed in combination therapies. cgtlive.com Several HDAC inhibitors have received regulatory approval for the treatment of certain malignancies, including cutaneous T-cell lymphoma and multiple myeloma. delveinsight.comnih.govcgtlive.com

Evolution of SAHA (Vorinostat) in Cancer Research

Suberoylanilide hydroxamic acid (SAHA), also known as vorinostat (B1683920), is a pioneering member of the hydroxamic acid class of HDAC inhibitors. nih.govwikipedia.orgmdpi.com It was the first HDAC inhibitor to receive approval from the U.S. Food and Drug Administration (FDA). nih.gov

Historical Context of SAHA Discovery and Early Preclinical Efficacy

The discovery and preclinical development of vorinostat involved collaborative efforts that demonstrated its efficacy in various cancer models. Early preclinical studies showed that vorinostat could cause the accumulation of acetylated histones and induce cell-cycle arrest and apoptosis in a broad range of cancer cell lines. In vivo studies using mouse xenograft models, such as those with human prostate cancer cells, demonstrated that vorinostat could inhibit tumor cell growth without detectable toxic effects on normal cells at certain doses. Vorinostat also showed antitumor activity in preclinical models of leukemia, lymphoma, and solid tumors.

Challenges Associated with SAHA Application: Selectivity

Despite its groundbreaking role and demonstrated preclinical activity, a significant challenge associated with the application of SAHA is its lack of selectivity. nih.gov SAHA is considered a pan-HDAC inhibitor, meaning it inhibits multiple members of the HDAC family (Class I, II, and IV). wikipedia.orgnih.gov While this broad activity contributes to its diverse biological effects, it can also lead to off-target effects and potentially limit its therapeutic window or contribute to adverse effects. amegroups.org The non-selective inhibition of the eleven metal-dependent HDAC proteins by SAHA highlights the need for developing more isoform-selective HDAC inhibitors to potentially improve efficacy and reduce unwanted side effects. nih.gov Small structural modifications to the SAHA molecule have been shown to influence its selectivity, indicating that targeted design can lead to inhibitors with preference for specific HDAC isoforms, such as HDAC6. nih.gov

Emergence of SAHA-based Prodrugs and Analogues: The Case of SAHA-OBP and OBP-801

The challenges associated with the selectivity of pan-HDAC inhibitors like SAHA have driven the development of SAHA-based prodrugs and analogues with potentially improved properties, including enhanced selectivity or efficacy. This has led to the emergence of compounds like this compound and OBP-801.

OBP-801, also known by the synonym YM-753 and spiruchostatin A, is a cyclic depsipeptide that acts as a histone deacetylase inhibitor. nih.govresearchgate.netsci-hub.se Preclinical studies have indicated that OBP-801 possesses potent HDAC inhibitory activity. oncolys.comspandidos-publications.com Some research suggests that OBP-801 exhibits more potent HDAC inhibitory activity compared to other HDAC inhibitors, including vorinostat (SAHA), with one study indicating it was approximately 50 times more effective than SAHA in certain contexts. spandidos-publications.comaacrjournals.orgresearchgate.net

OBP-801 is expected to exert anticancer effects by promoting the expression of tumor suppressor genes and inducing apoptotic and autophagic cell death in cancer cells. oncolys.com Preclinical studies have demonstrated the efficacy of OBP-801 against a range of cancers. For instance, OBP-801 has shown antitumor activity in rhabdoid tumors by inducing apoptosis and releasing the silencing of the NOXA gene. aacrjournals.org It has also shown effectiveness in suppressing the growth of myxofibrosarcoma cells, inducing G2 cell cycle arrest and apoptosis. researchgate.netjbuon.com In renal cell carcinoma cells, OBP-801 in combination with a PI3K inhibitor synergistically inhibited cell growth and induced apoptosis by suppressing survivin and XIAP protein levels. nih.govspandidos-publications.com This combination was reported to be significantly more effective than the combination of SAHA and the same PI3K inhibitor against these cells. nih.govspandidos-publications.com OBP-801 has also been investigated for its potential in prostate cancer, where it was shown to decrease cell proliferation and androgen receptor expression. aacrjournals.org

Research findings suggest that OBP-801 may induce caspase-dependent apoptosis in certain cancer cell lines. aacrjournals.org Studies in rhabdomyosarcoma cells indicate that OBP-801 can induce M-phase arrest and apoptosis, potentially via mitotic catastrophe involving chromosome misalignment and reduced survivin expression. spandidos-publications.com

OBP-801 has been evaluated in clinical trials for advanced solid tumors. nih.govresearchgate.net Preclinical studies have also explored its potential in combination therapies, such as with anti-PD-1 antibodies, where it showed the ability to promote MHC class I presentation on tumor cells, potentially enhancing the effect of immunotherapy. researchgate.net

While the term "this compound" is mentioned in the outline alongside OBP-801, the search results primarily provide detailed information on OBP-801 (also known as YM-753 or spiruchostatin A) as a distinct HDAC inhibitor that is compared to or presented as more potent than SAHA in some studies. The concept of "this compound" as a specific compound or prodrug directly linking SAHA and OBP-801 is not clearly defined or elaborated upon in the search results as a singular entity with its own distinct properties or research findings separate from the discussion of OBP-801's activity relative to SAHA. Therefore, the focus based on the provided search results is predominantly on OBP-801 as a SAHA-based analogue or a more potent successor in some contexts.

Selected Preclinical Findings for OBP-801

| Cancer Type | Observed Effects | Relevant Findings | Source |

| Rhabdoid Tumors | Induces apoptosis, releases silencing of NOXA. | Induces caspase-dependent apoptosis. aacrjournals.org | aacrjournals.org |

| Myxofibrosarcoma | Inhibits growth, induces G2 cell cycle arrest and apoptosis. | Enhanced effects in combination with pazopanib (B1684535) or Akt-mTOR inhibitors. researchgate.netjbuon.com | researchgate.netjbuon.com |

| Renal Cell Carcinoma | Synergistically inhibits growth and induces apoptosis in combination with a PI3K inhibitor. | More effective than SAHA in combination; suppresses survivin and XIAP. nih.govspandidos-publications.com | nih.govspandidos-publications.com |

| Rhabdomyosarcoma | Induces M-phase arrest and apoptosis. | May induce mitotic catastrophe; potent inhibition of cell line proliferation. spandidos-publications.com | spandidos-publications.com |

| Prostate Cancer | Decreases cell proliferation and androgen receptor expression. | Inhibits growth, migration, and invasion; decreases AR at protein and mRNA levels. aacrjournals.org | aacrjournals.org |

Properties

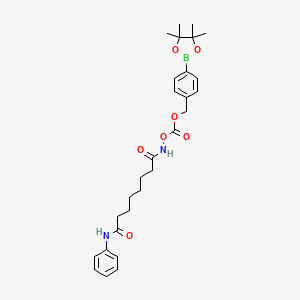

Molecular Formula |

C28H37BN2O7 |

|---|---|

Molecular Weight |

524.4 g/mol |

IUPAC Name |

[(8-anilino-8-oxooctanoyl)amino] [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl carbonate |

InChI |

InChI=1S/C28H37BN2O7/c1-27(2)28(3,4)38-29(37-27)22-18-16-21(17-19-22)20-35-26(34)36-31-25(33)15-11-6-5-10-14-24(32)30-23-12-8-7-9-13-23/h7-9,12-13,16-19H,5-6,10-11,14-15,20H2,1-4H3,(H,30,32)(H,31,33) |

InChI Key |

NLCVGGKZTZLPNX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(=O)ONC(=O)CCCCCCC(=O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Saha Obp: a Reactive Oxygen Species Ros Activated Prodrug Strategy

Design and Synthetic Methodologies of SAHA-OBP

Rationale for ROS-Responsive Prodrug Design

The design of reactive oxygen species (ROS)-responsive prodrugs like this compound is driven by the distinct biochemical characteristics of the tumor microenvironment. Cancer cells often exhibit elevated levels of endogenous ROS compared to normal cells, a phenomenon known as oxidative stress. nih.govacs.orgresearchgate.net This difference in ROS concentration provides a potential handle for targeted drug delivery and activation. nih.govacs.org By designing prodrugs that are specifically activated by the higher ROS levels within tumors, it is possible to improve tumor selectivity and potentially reduce systemic toxicity to healthy tissues. nih.govacs.org This strategy aims to convert a cytotoxic agent into a targeted chemotherapeutic agent. nih.gov While cancer cells have elevated ROS, endogenous ROS levels alone may not always be sufficient for effective prodrug activation, leading to research into strategies that integrate ROS generation with prodrug activation. bio-integration.orgscienceopen.com

Chemical Strategies for Prodrug Activation Moiety Incorporation

The development of ROS-activated prodrugs involves incorporating a chemical moiety (a "trigger" or "ROS acceptor") that is sensitive to oxidation. nih.gov This trigger unit is linked to the active drug (the "effector") in a way that suppresses the drug's activity until the trigger reacts with ROS. nih.gov Upon encountering elevated ROS, particularly hydrogen peroxide (H₂O₂), which is relatively stable and can diffuse across membranes, the trigger undergoes a chemical transformation. acs.org This transformation then initiates a cascade or release mechanism that liberates the active drug. nih.govnih.gov

In the case of this compound, a novel SAHA prodrug, the design incorporates a moiety that is activated in the presence of hydrogen peroxide. nih.govd-nb.inforesearchgate.net This ROS-sensitive "cap," referred to as OBP, is attached to suberoylanilide hydroxamic acid (SAHA), the active histone deacetylase inhibitor (HDACi). researchgate.net The rationale is that the high intracellular ROS levels in cancer cells will trigger the rapid removal of the OBP cap, thereby releasing the active SAHA. researchgate.net Boronic acids and esters have been explored as triggers for developing ROS-activated anticancer prodrugs. nih.gov Another strategy involves appending a promoiety sensitive to thiols, such as a quinone-based group, to the hydroxamic acid warhead of SAHA, as seen in SAHA-TAP, which is activated by reaction with glutathione (B108866) (GSH). nih.govnih.gov

Activation Mechanism of this compound

Role of Endogenous Reactive Oxygen Species in Cancer Microenvironment

The tumor microenvironment is characterized by altered metabolic states and cellular stress, leading to elevated levels of various reactive oxygen species, including superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH). nih.govacs.orgresearchgate.net While some ROS are extremely unstable, H₂O₂ possesses sufficient chemical stability to exist at significant steady-state concentrations and can readily diffuse across cell membranes. acs.org This makes H₂O₂ a particularly relevant stimulus for the activation of ROS-responsive prodrugs. acs.org Increased ROS levels in cancer cells can be induced by oncogenic mutations and contribute to the hyperactivation of survival pathways like PI3K/Akt/mTOR and MAPK/ERK. nih.gov The elevated ROS in cancer cells distinguishes them from normal cells and is exploited for developing targeted therapeutic strategies. acs.orgnih.gov

Kinetics and Specificity of Prodrug Uncapping and Active SAHA Release

The activation of this compound is designed to occur specifically within cancer cells due to their elevated intracellular ROS levels, particularly hydrogen peroxide. nih.govd-nb.inforesearchgate.net The reaction between this compound and H₂O₂ leads to the removal of the OBP moiety, a process referred to as "uncapping," which subsequently releases the active SAHA molecule. nih.govd-nb.inforesearchgate.net This ROS-dependent activation is intended to impart selectivity to SAHA, a potent pan-inhibitor of HDACs, towards cancer cells over non-cancer cells. nih.govd-nb.inforesearchgate.net

While specific detailed kinetics data for this compound uncapping were not extensively found in the provided text snippets, the mechanism described involves a rapid, ROS-dependent activation. researchgate.net The principle relies on the chemical lability of the linkage between the OBP cap and SAHA in the presence of sufficient H₂O₂ concentrations. The specificity of this activation is thus primarily governed by the differential concentration of ROS between tumor cells and normal cells. nih.govacs.orgresearchgate.net The released SAHA then exerts its pharmacological effects by inhibiting HDACs. nih.govd-nb.info

In Vitro Pharmacological Characterization of this compound

In vitro studies have been conducted to evaluate the pharmacological properties of this compound, focusing on its activation and effects in cancer cell lines. The this compound prodrug has demonstrated selective activity against multiple cancer cell lines, including HeLa, MCF-7, MDA-MB-231, and B16-F10. researchgate.net Importantly, these studies indicate that this compound remains benign to non-cancer cells, highlighting its improved selectivity compared to the parent drug, SAHA. researchgate.net

The activation of this compound inside cancer cells, triggered by high intracellular ROS levels, leads to the release of active SAHA. nih.govd-nb.info The downstream effects of the released SAHA in cancer cells include the inactivation of cytosolic HDAC6 and the hyperacetylation of tubulin. nih.govd-nb.info Ultimately, this process results in the induction of apoptosis in cancer cells. researchgate.netnih.govd-nb.info

This compound has also shown effectiveness in more complex in vitro models, such as multicellular tumor spheroids (MCTS). researchgate.net This suggests its potential to penetrate and exert effects within three-dimensional tumor structures, which more closely mimic in vivo tumor environments than traditional 2D cell cultures. researchgate.net

The design of this compound as an ROS-activated prodrug represents a strategy to improve the selectivity of HDAC inhibitors for cancer chemotherapy. nih.govd-nb.inforesearchgate.net The rapid, ROS-dependent activation and the resulting induction of apoptosis in cancer cells, while sparing normal cells, underscore the potential of this prodrug approach. researchgate.netresearchgate.net

While specific comprehensive data tables detailing IC50 values across a broad panel of cell lines or quantitative kinetics of SAHA release were not available in the provided search results, the findings indicate a clear difference in activity between this compound and SAHA in terms of selectivity and the mechanism of action being dependent on intracellular ROS levels in cancer cells. Research findings suggest that the prodrug undergoes activation within cancer cells due to high ROS, leading to the release of SAHA and subsequent apoptosis. researchgate.netnih.govd-nb.inforesearchgate.net

Based on the available information, a conceptual representation of in vitro findings could be presented as follows, illustrating the principle of selective toxicity:

| Cell Type | ROS Level (Conceptual) | This compound Activity (Conceptual) | SAHA Activity (Conceptual) | Outcome in Cancer Cells (this compound) |

| Cancer Cells | High | Active | Active | Apoptosis Induction |

| Non-Cancer Cells | Low | Low/Benign | Active | Potential Toxicity |

Selective Activity Against Cancer Cell Lines (e.g., HeLa, MCF-7, MDA-MB-231, B16-F10)

This compound has demonstrated selective activity against a variety of cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and B16-F10 (melanoma). nih.govresearchgate.netresearchgate.netresearchgate.net This selective activity is attributed to the prodrug's design, which leverages the elevated ROS levels characteristic of these cancer cells to trigger the release of the active SAHA. nih.govresearchgate.netresearchgate.net Studies have shown that this compound is effective in inhibiting the growth and proliferation of these cancer cell lines. nih.govresearchgate.netresearchgate.netresearchgate.net

Differential Effects on Non-Cancer Cells

A key advantage of the this compound prodrug strategy is its reported benign nature towards non-cancer cells. nih.govresearchgate.netresearchgate.netresearchgate.net Unlike the parent SAHA, which can exhibit toxicity to normal cells, this compound is designed to remain in its inactive prodrug form in environments with lower ROS concentrations, characteristic of healthy tissues. nih.govresearchgate.netresearchgate.net This differential activation mechanism contributes to improved selectivity and a potentially better safety margin compared to the direct administration of SAHA. nih.govresearchgate.netresearchgate.net

Efficacy in Multicellular Tumor Spheroid Models (MCTS)

Multicellular tumor spheroids (MCTS) are three-dimensional cell culture models that better mimic the in vivo tumor microenvironment, including gradients in oxygen, nutrients, and proliferation rates, as well as cell-cell and cell-extracellular matrix interactions, compared to traditional two-dimensional monolayer cultures. facellitate.complos.orgnih.govnih.govresearchgate.net this compound has been found to be effective in MCTS models. nih.govresearchgate.netresearchgate.net The efficacy of this compound in these more complex 3D models suggests its potential to overcome some of the limitations associated with drug penetration and activity in solid tumors. facellitate.complos.orgnih.gov Evaluating drug efficacy in MCTS often involves assessing changes in spheroid size, shape, and volume, as well as cellular viability and apoptosis within the spheroid structure. facellitate.comresearchgate.net

Cellular and Molecular Responses to SAHA Released from this compound

Upon activation by ROS within cancer cells, this compound releases the active HDAC inhibitor, SAHA. nih.govd-nb.info The released SAHA then exerts its therapeutic effects by inhibiting histone deacetylases, enzymes that play crucial roles in regulating gene expression through the deacetylation of histones and other proteins. wikipedia.orgd-nb.info

Induction of Apoptosis in Cancer Cells

A significant downstream effect of SAHA released from this compound in cancer cells is the induction of apoptosis. nih.govresearchgate.netresearchgate.netdntb.gov.ua SAHA is known to induce apoptosis in a variety of tumor cell lines. ebiohippo.commdpi.comnih.gov This pro-apoptotic activity is a key mechanism by which SAHA, once released from the prodrug, contributes to the elimination of cancer cells. nih.govresearchgate.netresearchgate.netdntb.gov.ua The induction of apoptosis by SAHA can involve the activation of both intrinsic and extrinsic apoptotic pathways. d-nb.info

Modulation of Cellular Pathways by SAHA

SAHA, as an HDAC inhibitor, modulates multiple cellular pathways. d-nb.infoxenbase.org Its inhibitory action on HDACs leads to the accumulation of acetylated histones and non-histone proteins, which can alter chromatin structure and influence gene expression. wikipedia.orgd-nb.info This modulation of gene expression can affect various cellular processes critical for cancer cell survival and proliferation, including cell cycle regulation, differentiation, and apoptosis. wikipedia.orgd-nb.infonih.gov For instance, SAHA can induce cell cycle arrest, often at the G1 or G2/M phases, and upregulate the expression of tumor suppressor genes like p21 and p53. d-nb.infomdpi.comresearchgate.net It can also modulate the expression of proteins involved in apoptotic pathways. d-nb.infonih.gov The specific pathways affected can vary depending on the cancer cell type and the cellular context. d-nb.info

Comparative Analysis of this compound with Parent SAHA

Enhanced Cancer Cell Selectivity Profile

A key advantage of the this compound prodrug strategy is its demonstrated enhancement of selectivity towards cancer cells. Research indicates that this compound exhibits selective activity against a variety of cancer cell lines while remaining significantly less active, or benign, towards non-cancerous cells. bio-gems.comacs.org This selective toxicity is directly attributed to the differential levels of ROS between these cell types. Cancer cells typically exhibit higher levels of oxidative stress and consequently higher concentrations of H2O2 compared to their normal counterparts. bio-gems.comnih.gov This elevated H2O2 facilitates the cleavage of the OBP cap, leading to a higher concentration of active SAHA being released specifically within the cancer cells. bio-gems.comnih.gov

Studies have evaluated the activity of this compound across multiple cancer cell lines, including HeLa, MCF-7, MDA-MB-231, and B16-F10. bio-gems.comacs.org In these cell lines, this compound demonstrated potent activity, leading to downstream effects such as the induction of apoptosis. bio-gems.com Conversely, the prodrug showed minimal toxicity to non-cancer cells. bio-gems.com This preferential activation mechanism allows for the targeted delivery of the therapeutic payload, mitigating potential off-target effects on healthy tissues that are often associated with the administration of the parent drug, SAHA. The selective activation was also observed to be effective in more complex models, such as multicellular tumor spheroids (MCTS). bio-gems.com

The following table summarizes the selective activity profile of this compound based on research findings:

| Cell Type | Activity Profile | Mechanism |

| Cancer Cell Lines | Selective activity, induces apoptosis bio-gems.com | High intracellular ROS triggers OBP cap removal and SAHA release bio-gems.comnih.gov |

| Non-Cancer Cells | Benign/low activity bio-gems.com | Lower intracellular ROS results in minimal prodrug activation bio-gems.com |

Implications for Targeted Therapeutic Development

The successful implementation of a ROS-activated prodrug strategy with this compound carries significant implications for the development of targeted cancer therapeutics. The ability to selectively activate a potent cytotoxic agent like SAHA within the tumor microenvironment offers a promising avenue to enhance treatment efficacy while simultaneously reducing systemic toxicity. nih.gov

The inherent difference in ROS levels between normal and cancerous cells provides a robust and biologically relevant trigger for prodrug activation. bio-gems.comnih.gov This approach allows for the concentration of the active drug at the disease site, potentially leading to improved therapeutic indices. The effectiveness of this compound on multicellular tumor spheroids further suggests its potential applicability in more complex tumor structures, which are often more resistant to conventional therapies. bio-gems.com

The development of this compound exemplifies how understanding the unique biochemical characteristics of cancer cells, such as their altered redox state, can be leveraged to design smarter drug delivery systems. This strategy can potentially be applied to other potent therapeutic agents that face limitations due to off-target toxicity. By utilizing endogenous tumor-specific markers like elevated ROS, prodrugs like this compound pave the way for the development of more precise and effective cancer treatments with improved safety profiles. The success of this strategy highlights the potential of ROS-activated prodrugs in the broader landscape of targeted cancer therapy development. nih.gov

Obp 801: a Novel Histone Deacetylase Inhibitor

Structural Classification and General Characteristics of OBP-801

OBP-801 is a cyclic depsipeptide, a class of organic compounds characterized by sequences of alternating amino and hydroxy carboxylic acid residues connected in a ring structure drugbank.com. It was initially identified through a screening process focused on compounds that enhance p21 gene expression aacrjournals.orgspandidos-publications.comncats.io.

Identification as a Class I HDAC Inhibitor (HDAC1-3)

Research has established OBP-801 as a potent inhibitor with selective activity against Class I histone deacetylases, specifically targeting HDAC1, HDAC2, and HDAC3 mdpi.commdpi.com. This selective inhibition distinguishes it within the broader class of HDAC inhibitors. Studies have shown that OBP-801 exerts potent Class I HDAC inhibitory activity in tumor cells mdpi.comresearchgate.net.

Potency and Concentration-Dependent Activity

OBP-801 demonstrates potent inhibitory activity across various cancer cell lines, exhibiting concentration- and time-dependent effects on cell proliferation aacrjournals.orgspandidos-publications.com. Its half maximal inhibitory concentration (IC50) values have been reported in the low nanomolar range, indicating high potency. For instance, IC50 values at 72 hours after administration ranged from 2.9 to 14.7 nmol/L in various rhabdoid tumor cell lines aacrjournals.org. In rhabdomyosarcoma cell lines, mean IC50 values were reported as 2.6 ± 0.2 nM for embryonal rhabdomyosarcoma (ERMS) cells and 1.8 ± 0.8 nM for alveolar rhabdomyosarcoma (ARMS) cells spandidos-publications.comspandidos-publications.com. In triple-negative breast cancer cell lines, OBP-801 showed IC50 values of 8.82 nM for SUM159PT cells and 5.49 nM for MDA-MB-231 cells d-nb.info. One study reported an IC50 of 2.0 nM for OBP-801 in inhibiting HDAC enzyme activity in the presence of dithiothreitol (B142953) ncats.io.

Table 1: OBP-801 IC50 Values in Various Cell Lines

| Cell Line Type | Specific Cell Line(s) | IC50 (nM) Range or Value | Reference |

| Rhabdoid Tumor Cell Lines | Various (7 cell lines) | 2.9 – 14.7 | aacrjournals.org |

| Rhabdomyosarcoma (ERMS) | ERMS cells | 2.6 ± 0.2 | spandidos-publications.comspandidos-publications.com |

| Rhabdomyosarcoma (ARMS) | ARMS cells | 1.8 ± 0.8 | spandidos-publications.comspandidos-publications.com |

| Triple-Negative Breast Cancer | SUM159PT | 8.82 | d-nb.info |

| Triple-Negative Breast Cancer | MDA-MB-231 | 5.49 | d-nb.info |

| HDAC Enzyme Inhibition (in vitro) | Not cell-specific | 2.0 | ncats.io |

| Neuroblastoma (MYCN-amplified) | IMR32, GOTO, KP-N-RTBM | 5.5 ± 5.9 | researchgate.net |

| Neuroblastoma (MYCN-nonamplified) | SK-N-AS, SH-SY5Y | 3.1 ± 0.7 | researchgate.net |

Molecular Mechanisms of Action of OBP-801

The biological activity of OBP-801 stems from its ability to inhibit HDAC enzymes, leading to a cascade of downstream molecular events that influence gene expression and cellular function.

Histone Acetylation Dynamics and Chromatin Remodeling

A primary mechanism of OBP-801 involves the inhibition of HDACs, which results in an accumulation of acetylated histones ncats.iocancer.govchemsrc.comaacrjournals.org. Histone acetylation is a key epigenetic modification that influences chromatin structure and gene transcription drugbank.comcancer.govaacrjournals.org. By inhibiting deacetylation, OBP-801 promotes a more open chromatin conformation, facilitating the binding of transcription factors and RNA polymerase II, thereby altering gene expression patterns mdpi.comcancer.gov. This includes the selective transcription of tumor suppressor genes ncats.iocancer.gov. Studies have shown that OBP-801 increases the levels of acetylated histone H3 and H4 chemsrc.com.

Upregulation of Immunoproteasome Subunits (e.g., LMP2)

Research indicates that OBP-801 can upregulate the expression of immunoproteasome subunits, notably LMP2 (also known as PSMB9) mdpi.commdpi.comnih.govresearchgate.net. The immunoproteasome plays a critical role in antigen processing, generating peptides for presentation by MHC Class I molecules mdpi.comnih.gov. Studies in clear cell renal cell carcinoma (ccRCC) cell lines (RENCA, 786-O, and Caki-1) have demonstrated that OBP-801 treatment leads to increased LMP2 protein expression in a concentration-dependent manner mdpi.comnih.govresearchgate.net. This upregulation of LMP2 is a significant factor in the immunomodulatory effects of OBP-801 mdpi.commdpi.comnih.gov.

Modulation of Major Histocompatibility Complex (MHC) Class I Presentation

OBP-801 has been shown to enhance Major Histocompatibility Complex (MHC) Class I presentation on the surface of tumor cells mdpi.commdpi.comnih.govresearchgate.netnih.gov. This effect is closely linked to the upregulation of immunoproteasome subunits like LMP2, as efficient antigen processing by the immunoproteasome is essential for generating peptides that bind to MHC Class I molecules mdpi.comnih.gov. Increased MHC Class I expression can enhance the recognition of tumor cells by cytotoxic T lymphocytes, potentially augmenting anti-tumor immune responses mdpi.commdpi.comnih.gov. Studies in ccRCC cell lines have confirmed that OBP-801 increases MHC Class I expression on the cell surface mdpi.commdpi.comnih.govresearchgate.net. Furthermore, knockdown of the LMP2 gene has been shown to downregulate the OBP-801-induced increase in MHC Class I expression, highlighting the importance of LMP2 in this process mdpi.comresearchgate.net.

Induction of Cell Cycle Arrest Mechanisms (e.g., G2 arrest)

OBP-801, a novel histone deacetylase (HDAC) inhibitor, has been shown to induce cell cycle arrest in various cancer cell lines. Studies have indicated that OBP-801 can lead to G2/M phase arrest in human neuroblastoma cells through the p21 (CDKN1A) pathway. researchgate.netresearchgate.net This mechanism involves increasing histone H3 levels. researchgate.net In rhabdomyosarcoma (RMS) cells, OBP-801 induced cell cycle arrest at the M-phase in all tested cell lines after 24 hours of exposure to pharmacological levels. researchgate.netspandidos-publications.comnih.gov For alveolar RMS (ARMS) cells, OBP-801 (10 nM, 24 h) induced arrest in both the G1 and G2/M-phases, while in embryonal RMS (ERMS) cells, G2/M-phase arrest was observed. spandidos-publications.com OBP-801 also induced G2 phase arrest in myxofibrosarcoma NMFH-1 and NMFH-2 cells. researchgate.netnih.govjbuon.com The induction of p21 is suggested as one of the mechanisms responsible for G2 cell cycle arrest by OBP-801 in myxofibrosarcoma cells. jbuon.com

Apoptotic Induction Pathways (e.g., mitotic catastrophe, survivin downregulation)

OBP-801 has been demonstrated to induce apoptosis in various cancer cell types. In RMS cells, OBP-801 induced apoptosis in all tested cell lines. researchgate.netspandidos-publications.comnih.gov Immunofluorescence staining suggested that OBP-801 may induce mitotic catastrophe through chromosome misalignment and reduced survivin expression, ultimately leading to apoptosis. researchgate.netspandidos-publications.comnih.govspandidos-publications.com OBP-801 induced early and late apoptosis in RMS cells 48 hours after treatment, as indicated by Annexin V staining. spandidos-publications.com Treatment with OBP-801 also resulted in the concentration-dependent expression of cleaved caspase-3. spandidos-publications.com In human neuroblastoma cells, OBP-801 induces apoptosis subsequent to G2/M phase arrest. researchgate.net OBP-801 also induced apoptosis in myxofibrosarcoma NMFH-1 and NMFH-2 cells. researchgate.netnih.govjbuon.com The combination treatment of OBP-801 with eribulin (B193375) has been shown to synergistically induce apoptosis in triple-negative breast cancer (TNBC) cells, associated with the suppression of survivin. nih.govresearchgate.net OBP-801 can remarkably suppress the upregulation of survivin by eribulin. nih.govresearchgate.net

Effects on Key Signaling Pathways (e.g., Bcl-xL, MAPK pathway)

Studies have investigated the effects of OBP-801 on various signaling pathways involved in cancer progression and survival. The combination of OBP-801 and eribulin potently suppressed Bcl-xL and the MAPK pathway in TNBC cells compared to either agent alone. nih.govresearchgate.net This suppression of anti-apoptotic protein Bcl-xL and the MAPK pathway contributes to the synergistic inhibition of TNBC cell growth and enhancement of apoptosis. nih.govresearchgate.netresearchgate.net In myxofibrosarcoma cells, among the proapoptotic molecules examined, Bim and Bax were increased by OBP-801 treatment in both NMFH-1 and NMFH-2 cell lines, while Bad was not increased. jbuon.com

Preclinical Efficacy of OBP-801 in Cancer Models

OBP-801 has demonstrated preclinical efficacy in various cancer models, both in vitro and in vivo.

In Vitro Studies on Various Cancer Cell Lines (e.g., Neuroblastoma, Rhabdomyosarcoma, Clear Cell Renal Cell Carcinoma, Myxofibrosarcoma)

In vitro studies have shown that OBP-801 inhibits cell proliferation and growth in various cancer cell lines. In five human neuroblastoma cell lines (IMR32, GOTO, KP-N-RTBM, SK-N-AS, and SH-SY5Y), OBP-801 inhibited cell proliferation and growth in all lines. researchgate.netnih.gov Dose-effect curve analysis showed mean half-maximal inhibitory concentration (IC50) values of 5.5 ± 5.9 nM for MYCN-amplified cell lines and 3.1 ± 0.7 nM for MYCN-nonamplified cell lines. researchgate.netnih.gov OBP-801 inhibited the growth of myxofibrosarcoma NMFH-1 and NMFH-2 cells. researchgate.netnih.govjbuon.com OBP-801 also upregulated MHC class I presentation by inducing LMP2 expression in clear cell renal cell carcinoma (ccRCC) cell lines RENCA, 786-O, and Caki-1. researchgate.netnih.govnih.gov OBP-801 has been shown to be an effective inhibitor of RMS cell line proliferation. spandidos-publications.comnih.gov

Here is a summary of OBP-801's in vitro effects on various cancer cell lines:

| Cancer Cell Line Type | Observed Effects | Key Findings |

| Neuroblastoma (IMR32, GOTO, KP-N-RTBM, SK-N-AS, SH-SY5Y) | Inhibition of proliferation and growth, G2/M arrest, apoptosis | Mean IC50 values of 5.5 ± 5.9 nM (MYCN-amplified) and 3.1 ± 0.7 nM (MYCN-nonamplified). researchgate.netnih.gov |

| Rhabdomyosarcoma (8 cell lines) | M-phase arrest, apoptosis, inhibition of proliferation | May induce mitotic catastrophe via chromosome misalignment and reduced survivin. researchgate.netspandidos-publications.comnih.govspandidos-publications.com |

| Myxofibrosarcoma (NMFH-1, NMFH-2) | Inhibition of growth, G2 arrest, apoptosis | Induction of p21 suggested for G2 arrest. researchgate.netnih.govjbuon.com Increased Bim and Bax. jbuon.com |

| Clear Cell Renal Cell Carcinoma (RENCA, 786-O, Caki-1) | Upregulation of MHC class I presentation | Induced by LMP2 expression. researchgate.netnih.govnih.gov |

In Vivo Antitumor Activity in Syngeneic and Xenograft Mouse Models

Preclinical studies in mouse models have demonstrated the in vivo antitumor activity of OBP-801. OBP-801 suppressed the growth of neuroblastoma cells in a mouse xenograft model. researchgate.netnih.gov Studies in a syngeneic mouse model with subcutaneous implantation of RENCA cells showed that OBP-801 treatment increased the percentage of CD45⁺CD3e⁺ T cells in tumor-infiltrating lymphocytes. researchgate.netnih.gov The combination of anti-PD-1 antibody and OBP-801 enhanced the anti-tumor effect in a ccRCC mouse model. researchgate.netnih.gov An in vivo xenograft mouse model was also used to study the antitumor activity of OBP-801 in rhabdomyosarcoma. researchgate.netspandidos-publications.comnih.gov The lack of apparent cytotoxic effects in the mouse tumor model supports the tumor-selectivity of OBP-801. spandidos-publications.com

Immunomodulatory Effects and Tumor Infiltration of Immune Cells (e.g., CD8+ T cells)

OBP-801 has shown immunomodulatory effects, particularly concerning tumor-infiltrating immune cells. In a syngeneic mouse model of ccRCC, OBP-801 treatment increased the percentage of CD45⁺CD3e⁺ T cells in tumor-infiltrating lymphocytes. researchgate.netnih.gov MHC class I presentation in the tumors of these mice was positively correlated with the percentage of CD45⁺CD3e⁺ T cells. researchgate.netnih.gov OBP-801 promotes MHC class I presentation through LMP2 upregulation in tumor cells, which thereby potentiates PD-1-targeting therapy. researchgate.netnih.govnih.gov These findings suggest that manipulating LMP2 expression using OBP-801 may enhance MHC class I presentation and improve the anti-tumor immune response in ccRCC. nih.gov

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| OBP-801 | 11178958 |

| SAHA | 5311 |

| Eribulin | 44138475 |

| Pazopanib (B1684535) | 2196045 |

| Temsirolimus | 644211 |

| Z-VAD-FMK | 3081716 |

| Bim | 16217748 |

| Bax | 1204 |

| Bad | 1184 |

| Survivin | 964 |

| Bcl-xL | 578 |

| p21 (CDKN1A) | 6247 |

| Histone H3 | 16163369 |

| LMP2 | 5702541 |

| CD8 | 188828 |

| CD3e | 10000 |

| CD45 | 3938 |

Induction of Cell Cycle Arrest Mechanisms (e.g., G2 arrest)

OBP-801, a novel histone deacetylase (HDAC) inhibitor, has been shown to induce cell cycle arrest in various cancer cell lines. Studies have indicated that OBP-801 can lead to G2/M phase arrest in human neuroblastoma cells through the p21 (CDKN1A) pathway. researchgate.netresearchgate.net This mechanism involves increasing histone H3 levels. researchgate.net In rhabdomyosarcoma (RMS) cells, OBP-801 induced cell cycle arrest at the M-phase in all tested cell lines after 24 hours of exposure to pharmacological levels. researchgate.netspandidos-publications.comnih.gov For alveolar RMS (ARMS) cells, OBP-801 (10 nM, 24 h) induced arrest in both the G1 and G2/M-phases, while in embryonal RMS (ERMS) cells, G2/M-phase arrest was observed. spandidos-publications.com OBP-801 also induced G2 phase arrest in myxofibrosarcoma NMFH-1 and NMFH-2 cells. researchgate.netnih.govjbuon.com The induction of p21 is suggested as one of the mechanisms responsible for G2 cell cycle arrest by OBP-801 in myxofibrosarcoma cells. jbuon.com

Apoptotic Induction Pathways (e.g., mitotic catastrophe, survivin downregulation)

OBP-801 has been demonstrated to induce apoptosis in various cancer cell types. In RMS cells, OBP-801 induced apoptosis in all tested cell lines. researchgate.netspandidos-publications.comnih.gov Immunofluorescence staining suggested that OBP-801 may induce mitotic catastrophe through chromosome misalignment and reduced survivin expression, ultimately leading to apoptosis. researchgate.netspandidos-publications.comnih.govspandidos-publications.com OBP-801 induced early and late apoptosis in RMS cells 48 hours after treatment, as indicated by Annexin V staining. spandidos-publications.com Treatment with OBP-801 also resulted in the concentration-dependent expression of cleaved caspase-3. spandidos-publications.com In human neuroblastoma cells, OBP-801 induces apoptosis subsequent to G2/M phase arrest. researchgate.net OBP-801 also induced apoptosis in myxofibrosarcoma NMFH-1 and NMFH-2 cells. researchgate.netnih.govjbuon.com The combination treatment of OBP-801 with eribulin has been shown to synergistically induce apoptosis in triple-negative breast cancer (TNBC) cells, associated with the suppression of survivin. nih.govresearchgate.net OBP-801 can remarkably suppress the upregulation of survivin by eribulin. nih.govresearchgate.net

Effects on Key Signaling Pathways (e.g., Bcl-xL, MAPK pathway)

Studies have investigated the effects of OBP-801 on various signaling pathways involved in cancer progression and survival. The combination of OBP-801 and eribulin potently suppressed Bcl-xL and the MAPK pathway in TNBC cells compared to either agent alone. nih.govresearchgate.net This suppression of anti-apoptotic protein Bcl-xL and the MAPK pathway contributes to the synergistic inhibition of TNBC cell growth and enhancement of apoptosis. nih.govresearchgate.netresearchgate.net In myxofibrosarcoma cells, among the proapoptotic molecules examined, Bim and Bax were increased by OBP-801 treatment in both NMFH-1 and NMFH-2 cell lines, while Bad was not increased. jbuon.com

Preclinical Efficacy of OBP-801 in Cancer Models

OBP-801 has demonstrated preclinical efficacy in various cancer models, both in vitro and in vivo.

In Vitro Studies on Various Cancer Cell Lines (e.g., Neuroblastoma, Rhabdomyosarcoma, Clear Cell Renal Cell Carcinoma, Myxofibrosarcoma)

In vitro studies have shown that OBP-801 inhibits cell proliferation and growth in various cancer cell lines. In five human neuroblastoma cell lines (IMR32, GOTO, KP-N-RTBM, SK-N-AS, and SH-SY5Y), OBP-801 inhibited cell proliferation and growth in all lines. researchgate.netnih.gov Dose-effect curve analysis showed mean half-maximal inhibitory concentration (IC50) values of 5.5 ± 5.9 nM for MYCN-amplified cell lines and 3.1 ± 0.7 nM for MYCN-nonamplified cell lines. researchgate.netnih.gov OBP-801 inhibited the growth of myxofibrosarcoma NMFH-1 and NMFH-2 cells. researchgate.netnih.govjbuon.com OBP-801 also upregulated MHC class I presentation by inducing LMP2 expression in clear cell renal cell carcinoma (ccRCC) cell lines RENCA, 786-O, and Caki-1. researchgate.netnih.govnih.gov OBP-801 has been shown to be an effective inhibitor of RMS cell line proliferation. spandidos-publications.comnih.gov

Here is a summary of OBP-801's in vitro effects on various cancer cell lines:

| Cancer Cell Line Type | Observed Effects | Key Findings |

| Neuroblastoma (IMR32, GOTO, KP-N-RTBM, SK-N-AS, SH-SY5Y) | Inhibition of proliferation and growth, G2/M arrest, apoptosis | Mean IC50 values of 5.5 ± 5.9 nM (MYCN-amplified) and 3.1 ± 0.7 nM (MYCN-nonamplified). researchgate.netnih.gov |

| Rhabdomyosarcoma (8 cell lines) | M-phase arrest, apoptosis, inhibition of proliferation | May induce mitotic catastrophe via chromosome misalignment and reduced survivin. researchgate.netspandidos-publications.comnih.govspandidos-publications.com |

| Myxofibrosarcoma (NMFH-1, NMFH-2) | Inhibition of growth, G2 arrest, apoptosis | Induction of p21 suggested for G2 arrest. researchgate.netnih.govjbuon.com Increased Bim and Bax. jbuon.com |

| Clear Cell Renal Cell Carcinoma (RENCA, 786-O, Caki-1) | Upregulation of MHC class I presentation | Induced by LMP2 expression. researchgate.netnih.govnih.gov |

In Vivo Antitumor Activity in Syngeneic and Xenograft Mouse Models

Preclinical studies in mouse models have demonstrated the in vivo antitumor activity of OBP-801. OBP-801 suppressed the growth of neuroblastoma cells in a mouse xenograft model. researchgate.netnih.gov Studies in a syngeneic mouse model with subcutaneous implantation of RENCA cells showed that OBP-801 treatment increased the percentage of CD45⁺CD3e⁺ T cells in tumor-infiltrating lymphocytes. researchgate.netnih.gov The combination of anti-PD-1 antibody and OBP-801 enhanced the anti-tumor effect in a ccRCC mouse model. researchgate.netnih.gov An in vivo xenograft mouse model was also used to study the antitumor activity of OBP-801 in rhabdomyosarcoma. researchgate.netspandidos-publications.comnih.gov The lack of apparent cytotoxic effects in the mouse tumor model supports the tumor-selectivity of OBP-801. spandidos-publications.com

Immunomodulatory Effects and Tumor Infiltration of Immune Cells (e.g., CD8+ T cells)

OBP-801 has shown immunomodulatory effects, particularly concerning tumor-infiltrating immune cells. In a syngeneic mouse model of ccRCC, OBP-801 treatment increased the percentage of CD45⁺CD3e⁺ T cells in tumor-infiltrating lymphocytes. researchgate.netnih.gov MHC class I presentation in the tumors of these mice was positively correlated with the percentage of CD45⁺CD3e⁺ T cells. researchgate.netnih.gov OBP-801 promotes MHC class I presentation through LMP2 upregulation in tumor cells, which thereby potentiates PD-1-targeting therapy. researchgate.netnih.govnih.gov These findings suggest that manipulating LMP2 expression using OBP-801 may enhance MHC class I presentation and improve the anti-tumor immune response in ccRCC. nih.gov

Synergistic Therapeutic Strategies with OBP-801

Preclinical studies have explored the potential of combining OBP-801 with other therapeutic agents to enhance anti-tumor efficacy and overcome mechanisms of resistance. These investigations focus on synergistic interactions that could lead to more effective cancer treatment strategies.

Combination with Immunotherapy (e.g., Anti-PD-1 Antibodies)

OBP-801 has shown promise in combination with immunotherapy, specifically with anti-PD-1 antibodies, in the context of clear cell renal cell carcinoma (ccRCC). Research indicates that OBP-801 can enhance the anti-tumor activity of anti-PD-1 treatment in mouse models of ccRCC researchgate.net.

The synergistic effect is linked to OBP-801's ability to upregulate the expression of LMP2 (low molecular mass polypeptide 2), a subunit of the immunoproteasome researchgate.net. This upregulation leads to enhanced MHC class I presentation on the surface of tumor cells researchgate.net. Improved MHC class I presentation can increase the infiltration and activity of T cells, particularly CD8+ T cells, within the tumor microenvironment researchgate.net. By promoting MHC class I presentation, OBP-801 may render tumors more visible to the immune system, thereby augmenting the effectiveness of immune checkpoint inhibitors like anti-PD-1 antibodies researchgate.net. Studies have shown that the combination of OBP-801 and anti-PD-1 antibody treatment results in increased anti-tumor activity compared to single-agent treatment and enhances MHC class I presentation in tumor cells.

Combination with Chemotherapeutic Agents (e.g., Cisplatin (B142131), 5-Fluorouracil (B62378), Eribulin)

Investigations into combining OBP-801 with conventional chemotherapeutic agents have revealed synergistic interactions in certain cancer types.

Combination with Eribulin: The combination of OBP-801 with eribulin, a microtubule inhibitor, has demonstrated synergistic effects in inhibiting the growth and inducing apoptosis of triple-negative breast cancer (TNBC) cells spandidos-publications.com. This synergistic action is associated with molecular changes including the suppression of anti-apoptotic proteins such as Survivin and Bcl-xL, as well as the downregulation of the MAPK signaling pathway spandidos-publications.com. Studies have shown that while eribulin alone can upregulate survivin, OBP-801 can suppress this upregulation, contributing to the enhanced apoptotic effect of the combination.

Data from studies in TNBC cell lines like SUM159PT and MDA-MB-231 have shown that co-treatment with OBP-801 and eribulin leads to a synergistic inhibition of cell growth and enhanced apoptosis spandidos-publications.com.

Combination with 5-Fluorouracil: The novel HDAC inhibitor OBP-801 has been explored for its ability to enhance the therapeutic impact of 5-fluorouracil (5-FU), particularly when combined with radiation, in esophageal squamous carcinoma cells. Research in KYSE170 esophageal squamous carcinoma cells indicated that the inhibition of cell growth was significantly stronger with the combination of OBP-801 and 5-FU compared to 5-FU treatment alone. Furthermore, a triple combination of OBP-801, 5-FU, and radiation was found to be the most effective in inhibiting colony formation. Mechanistically, OBP-801 was shown to suppress the expression of thymidylate synthase, an enzyme induced by 5-FU, suggesting a potential mechanism for the observed enhanced therapeutic outcome.

Combination with Cisplatin: While some studies indicate that HDAC inhibitors in general can synergize with cisplatin in certain cancers like bladder cancer, specific research detailing the synergistic effects of OBP-801 in combination with Cisplatin was not prominently found in the provided search results. Research on other HDAC inhibitors in combination with cisplatin has been reported spandidos-publications.com.

Combination with Targeted Agents (e.g., LY294002)

OBP-801 has demonstrated synergistic activity when combined with targeted agents, such as LY294002, a phosphatidylinositol 3-kinase (PI3K) inhibitor.

Studies have shown that OBP-801 and LY294002 synergistically inhibit cell growth and induce apoptosis in renal cell carcinoma (RCC) cells. This combination has been particularly relevant in RCC, a cancer known for its resistance to conventional therapies. The synergistic effect involves the activation of caspases (caspase-3, -8, and -9) and the induction of intracellular reactive oxygen species (ROS). Furthermore, the combination treatment has been shown to markedly decrease the protein levels of survivin and X-linked inhibitor of apoptosis protein (XIAP), both of which are anti-apoptotic proteins. Transient transfection experiments with survivin and XIAP suggested that their elevated levels could reduce the apoptotic response to the combination treatment. OBP-801 in combination with LY294002 was found to be more effective in reducing survivin and XIAP levels and inducing apoptosis compared to another HDAC inhibitor, SAHA, in combination with LY294002 in RCC cells.

Similar synergistic effects between OBP-801 and LY294002 have been observed in human endometrial carcinoma cells, where the combination synergistically increased apoptosis with the induction of Bim, a pro-apoptotic molecule, and accumulation of ROS.

Data on Synergistic Effects (Illustrative Examples from Search Results)

| Combination | Cancer Type | Observed Effect | Key Mechanisms Involved | Source |

| OBP-801 + Anti-PD-1 Antibody | Clear Cell Renal Cell Carcinoma | Enhanced anti-tumor activity, increased T cell infiltration, improved survival (in mice) | Upregulation of LMP2, enhanced MHC class I presentation | researchgate.net |

| OBP-801 + Eribulin | Triple-Negative Breast Cancer | Synergistic inhibition of cell growth, enhanced apoptosis | Suppression of Survivin and Bcl-xL, downregulation of MAPK pathway | spandidos-publications.com |

| OBP-801 + 5-Fluorouracil | Esophageal Squamous Carcinoma | Enhanced inhibition of cell growth (especially with radiation) | Suppression of thymidylate synthase | |

| OBP-801 + LY294002 | Renal Cell Carcinoma | Synergistic inhibition of cell growth, marked induction of apoptosis | Activation of caspases, induction of ROS, suppression of survivin and XIAP | |

| OBP-801 + LY294002 | Human Endometrial Carcinoma | Synergistic increase in apoptosis | Induction of Bim, accumulation of ROS |

This table summarizes some of the reported synergistic effects of OBP-801 in combination with other agents based on the provided search results. The specific experimental conditions and magnitudes of synergy vary across studies and cancer types.

Advanced Research Methodologies and Techniques

In Vitro Cell Culture Models for Compound Evaluation

In vitro cell culture models serve as indispensable tools for the initial assessment of Saha-obp's effects on various cell types, particularly cancer cells. These models range from simple two-dimensional setups to more complex three-dimensional structures that better mimic the in vivo environment.

Two-dimensional (2D) monolayer cell cultures involve growing cells as a single layer on a flat surface. This traditional method is widely used for its simplicity, cost-effectiveness, and suitability for high-throughput screening. In the context of evaluating compounds like this compound, 2D cultures are employed to determine basic cellular responses such as viability, proliferation, and initial cytotoxic effects. Assays like the MTT or CCK-8 assay are commonly used to measure metabolic activity as an indicator of cell viability following treatment with varying concentrations of the compound. aacrjournals.orgmdpi.com Proliferation can be assessed by directly counting cells or using techniques like BrdU incorporation, which measures DNA synthesis during the S phase of the cell cycle. researchgate.netarvojournals.orgahajournals.orgnumberanalytics.com

Studies utilizing 2D cultures with compounds related to this compound, such as SAHA (Vorinostat), have demonstrated dose- and time-dependent inhibition of proliferation in various cancer cell lines. mdpi.com For instance, research on human breast cancer cell lines showed that SAHA inhibited migration and proliferation in a dependent manner. mdpi.com Similarly, studies on leukemia cells used 2D cultures to examine cell survival and drug interactions with Vorinostat (B1683920). aacrjournals.org

Data from 2D culture experiments can be presented in tables showing cell viability or proliferation percentages at different compound concentrations and time points.

| This compound Concentration | 24 h Viability (% of Control) | 48 h Viability (% of Control) | 72 h Viability (% of Control) |

| 0 µM | 100 | 100 | 100 |

| 1 µM | 95 | 88 | 75 |

| 5 µM | 80 | 60 | 40 |

| 10 µM | 60 | 35 | 15 |

Hypothetical data illustrating typical viability results in a 2D cell culture assay after treatment with this compound.

Three-dimensional (3D) cell culture systems, including multicellular tumor spheroids (MCTS) and organoids, offer a more physiologically relevant model compared to 2D cultures. spandidos-publications.comwikipedia.orglabsolu.caresearchgate.net Spheroids are simple aggregates of cells that mimic the cellular architecture and microenvironment of solid tumors, including gradients of nutrients, oxygen, and waste products, as well as cell-cell and cell-matrix interactions. frontiersin.orgmdpi.com Organoids are more complex, self-assembling 3D structures derived from stem cells or primary tissues that can differentiate and recapitulate the architecture and function of the original organ. mdpi.com

This compound has been reported to be effective on multicellular tumor spheroids. glixxlabs.comresearchgate.net Research using 3D models with SAHA and other related compounds has revealed differences in drug sensitivity and response compared to 2D cultures, often showing increased resistance in 3D models due to factors like reduced drug penetration and altered cell signaling within the spheroid structure. mdpi.comfrontiersin.orgmdpi.com Evaluating this compound in 3D models provides a more accurate prediction of its potential efficacy in vivo. Techniques for assessing the effects of this compound in 3D cultures include measuring spheroid size and morphology, assessing cell viability and proliferation within the spheroid using methods like live/dead staining or metabolic assays adapted for 3D, and analyzing gene and protein expression within the 3D context. nih.govibidi.com

Detailed research findings from 3D culture studies might include observations on the ability of this compound to penetrate the spheroid core or its differential effects on cells located in the outer versus inner layers of the spheroid.

| 3D Culture Model | Treatment | Spheroid Diameter (µm, Day 0) | Spheroid Diameter (µm, Day 7) | Growth Inhibition (%) |

| Cancer Spheroids | Vehicle | 400 | 850 | 0 |

| Cancer Spheroids | This compound (X µM) | 400 | 600 | ~50 |

Hypothetical data illustrating the effect of this compound on spheroid growth over time.

Two-Dimensional (2D) Monolayer Cell Cultures

Molecular and Cellular Biology Techniques

To understand the mechanisms by which this compound exerts its effects, a range of molecular and cellular biology techniques are employed to analyze changes at the genetic, protein, and cellular levels.

Gene expression profiling techniques, such as RNA sequencing (RNA-seq) and quantitative real-time polymerase chain reaction (qRT-PCR), are used to measure the levels of messenger RNA (mRNA) molecules in cells treated with this compound. glixxlabs.comcellsignal.com RNA-seq provides a comprehensive view of the transcriptome, allowing for the identification of thousands of genes that are up- or down-regulated in response to treatment. researchgate.netnih.gov qRT-PCR is typically used to validate the expression levels of specific genes of interest identified from RNA-seq or hypothesized to be affected by the compound. arvojournals.orgspandidos-publications.comarvojournals.orgoncotarget.comnih.govplos.org

Studies on SAHA have shown that it can modulate the expression of a wide variety of genes involved in crucial cellular processes such as cell cycle regulation, apoptosis, signal transduction, cellular metabolism, and stress response. arvojournals.orgarvojournals.orgplos.org For example, research has demonstrated that SAHA can upregulate pro-apoptotic genes and downregulate anti-apoptotic genes. aacrjournals.org Gene expression profiling can reveal pathways affected by this compound, providing insights into its mechanisms of action, such as induction of cell cycle arrest or apoptosis. haematologica.org

Data from gene expression studies can highlight specific genes or pathways significantly altered by this compound treatment.

| Gene | Fold Change (Treated vs. Control) | p-value | Involved Pathway |

| Gene A (e.g., p21) | +3.5 | 0.001 | Cell Cycle Regulation |

| Gene B (e.g., Bcl-2) | -2.1 | 0.005 | Apoptosis |

| Gene C (e.g., Caspase-3) | +4.0 | <0.001 | Apoptosis |

Hypothetical data illustrating differential gene expression levels after this compound treatment, as determined by RNA-seq or qRT-PCR.

Protein expression analysis techniques, including Western blotting and immunofluorescence, are essential for quantifying protein levels, assessing post-translational modifications like acetylation, and determining the cellular localization of proteins targeted by or affected by this compound. oncotarget.comxiahepublishing.comnih.gov Western blotting allows for the detection and quantification of specific proteins in cell lysates. researchgate.netcellsignal.complos.orgaacrjournals.orgnih.govresearchgate.net This technique is often used to confirm changes in protein levels suggested by gene expression data or to examine the activation status of signaling proteins. For instance, Western blotting has been used to show that SAHA treatment leads to the accumulation of acetylated histones, a direct consequence of HDAC inhibition. cellsignal.comresearchgate.net It can also reveal changes in the levels of cell cycle regulators or apoptotic markers. nih.govnih.gov

Immunofluorescence microscopy uses fluorescently labeled antibodies to visualize the location of specific proteins within cells. nih.govnih.govoncotarget.comresearchgate.net This can provide valuable information about how this compound affects protein trafficking, complex formation, or localization to specific organelles or cellular compartments, such as the nucleus or cytoplasm. For example, immunofluorescence has been used to study the localization of proteins like HIF-1α or NPC1 after treatment with SAHA or related compounds. researchgate.netoncotarget.com

Data generated from these techniques can demonstrate alterations in protein abundance or localization.

| Protein | Technique | Observation in Treated Cells |

| Acetylated Histone H3 | Western Blot | Increased levels |

| p21 | Western Blot | Increased levels |

| Cyclin B1 | Western Blot | Decreased levels |

| HIF-1α | Immunofluorescence | Reduced nuclear localization |

Hypothetical findings from Western blot and immunofluorescence experiments evaluating the effects of this compound on protein expression and localization.

Cell cycle analysis techniques are used to determine how this compound affects the progression of cells through the different phases of the cell cycle (G1, S, G2, M). This is crucial for understanding if the compound inhibits cell proliferation by causing cell cycle arrest or inducing apoptosis. Flow cytometry is a powerful technique that can analyze thousands of cells individually, typically by staining DNA with a fluorescent dye like propidium (B1200493) iodide (PI). researchgate.netoncotarget.comxiahepublishing.comnih.gov The intensity of PI staining is proportional to the DNA content, allowing for the distinction between cells in G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases. aacrjournals.orgmdpi.comspandidos-publications.comaacrjournals.org

BrdU incorporation is another method for assessing cell cycle progression, specifically DNA synthesis during the S phase. researchgate.netoncotarget.comxiahepublishing.comnih.gov Cells are incubated with BrdU, a thymidine (B127349) analog, which is incorporated into newly synthesized DNA. Incorporated BrdU can then be detected using anti-BrdU antibodies, often in conjunction with flow cytometry or immunofluorescence. arvojournals.orgahajournals.orgnumberanalytics.comarvojournals.org A decrease in BrdU incorporation indicates reduced DNA synthesis and inhibition of S-phase progression.

Studies on SAHA have frequently shown that it induces cell cycle arrest, commonly in the G1 or G2/M phase, and reduces the proportion of cells in the S phase. aacrjournals.orgarvojournals.orgmdpi.comspandidos-publications.comxiahepublishing.comnih.govnih.govstemcell.com This provides direct evidence of its anti-proliferative effects.

Cell cycle analysis data can be presented as percentages of cells in each phase of the cell cycle.

| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |

| Vehicle | 50 | 30 | 20 |

| This compound (X µM) | 70 | 10 | 20 |

Hypothetical data from flow cytometry analysis showing cell cycle distribution after this compound treatment, indicating a G1 arrest.

| Treatment | BrdU Incorporation (% Positive Cells) |

| Vehicle | 30 |

| This compound (X µM) | 10 |

Hypothetical data from BrdU incorporation assay showing reduced DNA synthesis after this compound treatment.

Apoptosis Assays (e.g., TUNEL assay, Caspase activity)

Preclinical Animal Models

Preclinical models are utilized to evaluate the efficacy and behavior of this compound in more complex biological systems.

While the provided search results highlight the effectiveness of this compound on multicellular tumor spheroids (MCTS) hiv.govharvard.eduguidetopharmacology.orglabsolu.canih.gov, specific detailed data regarding this compound's performance in subcutaneous or intracranial xenograft models was not explicitly available in the provided snippets. Xenograft models have been used in studies involving related HDAC inhibitors or delivery systems for such compounds. labsolu.ca

Information specifically detailing the use of syngeneic mouse models in research on this compound was not found in the provided search results.

Information specifically detailing the use of genetically engineered mouse models (GEMMs) in research on this compound was not found in the provided search results.

Syngeneic Mouse Models

Computational and Structural Biology Approaches

Information specifically detailing the application of computational and structural biology approaches in research focused on this compound was not found in the provided search results.

Compound Information

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation (binding pose) of a molecule when it is bound to another molecule, such as a protein target. These methods are instrumental in understanding the nature of molecular interactions, including hydrogen bonding, hydrophobic effects, and electrostatic forces, which govern binding affinity and specificity iit.it.

In the context of this compound, which is described as a prodrug of Suberoylanilide Hydroxamic Acid (SAHA) activated by reactive oxygen species (ROS), molecular modeling and docking simulations are particularly relevant for studying the interaction of the released active form (SAHA) with its intended biological targets, primarily histone deacetylases (HDACs) glixxlabs.comresearchgate.netresearchgate.net. While direct molecular docking studies specifically detailing the binding of the this compound prodrug to a target protein before activation are not extensively highlighted in the provided information, studies involving SAHA and its derivatives offer insights into the application of these techniques in this area researchgate.net.

For instance, control docking experiments have been performed with SAHA to the crystal structure of HDAC8 using programs like AutoDock Vina researchgate.net. These studies aim to determine the actual binding pose of SAHA within the enzyme's active site researchgate.net. Simulated docking poses of SAHA derivatives have also been investigated to understand how structural variations might affect their interaction with HDACs researchgate.net. Such simulations can predict stabilization energies of different binding modes, providing a theoretical basis for observed differences in activity researchgate.net. Results from docking experiments on SAHA and its analogues have indicated specific binding to the active site of HDACs, highlighting the importance of interactions with key residues and the chelation of the active site zinc ion by the hydroxamic acid group researchgate.net.

While the provided information primarily discusses the ROS-activated release of SAHA from this compound researchgate.netresearchgate.net, molecular modeling could also potentially be applied to study the conformational changes or interactions involved in the activation mechanism of this compound itself, although specific details on such studies were not prominent in the search results. The focus of docking simulations in this domain typically lies on the interaction between the biologically active molecule (SAHA, once released) and its enzymatic target (HDACs).

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies explore how modifications to the chemical structure of a compound affect its biological activity. For this compound, the primary SAR discussed in the provided information revolves around its design as a ROS-activated prodrug of SAHA researchgate.netresearchgate.net.

The core concept behind this compound's SAR is the strategic incorporation of a reactive oxygen species-sensitive moiety, referred to as the "OBP cap," onto the SAHA structure glixxlabs.comresearchgate.netresearchgate.net. This OBP cap is designed to be selectively cleaved in environments with elevated levels of ROS, such as the tumor microenvironment researchgate.netresearchgate.net. Upon cleavage, the active drug molecule, SAHA, is released researchgate.netresearchgate.net. This mechanism represents a key SAR: the presence and nature of the OBP group dictate the prodrug's stability and its activation in response to a specific stimulus (ROS), while the underlying SAHA structure is responsible for the subsequent HDAC inhibitory activity researchgate.netresearchgate.net.

This targeted activation mechanism aims to improve the selectivity of SAHA towards cancer cells, which typically exhibit higher endogenous ROS content compared to non-cancer cells researchgate.netresearchgate.net. The SAR in this context is not solely about the interaction with the biological target enzyme (HDACs) but also about the chemical lability and responsiveness of the prodrug structure to the activating agent (ROS).

Beyond the prodrug activation mechanism, SAR studies on SAHA and its derivatives have extensively investigated how modifications to different parts of the SAHA molecule (the hydroxamic acid zinc-binding group, the linker, and the cap group) influence HDAC inhibition potency and selectivity for different HDAC isoforms researchgate.netuic.edusioc-journal.cn. While these studies focus on the active SAHA structure, they are relevant to understanding the activity of the molecule released from this compound. For example, SAR studies have explored SAHA analogues modified at the C2 position, which displayed HDAC6/8 selectivity uic.edu. Similarly, SAR investigations have been conducted during the design of dual-targeting inhibitors based on the SAHA structure sioc-journal.cn. These broader SAR studies on SAHA highlight the importance of specific functional groups and linkers for effective binding to the HDAC active site and modulating isoform selectivity researchgate.netsioc-journal.cn. The design of this compound leverages the established activity of the SAHA moiety while introducing a novel SAR element related to its ROS-sensitive activation.

Future Research Directions and Translational Perspectives

Exploration of Novel Activation Mechanisms for Prodrugs

Research into novel prodrug activation mechanisms is crucial for improving the selectivity and efficacy of cancer therapies. For SAHA-OBP, the focus is on its activation triggered by high intracellular levels of reactive oxygen species (ROS), specifically hydrogen peroxide, found in cancer cells researchgate.netnih.gov. This ROS-dependent activation leads to the release of active SAHA, promoting selective activity against cancer cells while sparing non-cancerous cells researchgate.net. Future research could explore other tumor-specific cues or enzymes that could be leveraged for prodrug activation, potentially leading to the design of next-generation SAHA-based prodrugs with enhanced tumor targeting and reduced systemic toxicity. Beyond this compound, the broader field of prodrug research is exploring enzyme-independent activation mechanisms and those triggered by specific biomolecules, representing a new concept in therapeutic molecule chemistry ibs.fr.

Design and Synthesis of Next-Generation this compound Analogues

The design and synthesis of next-generation analogues of this compound and OBP-801 aim to improve their pharmacokinetic profiles, enhance potency, and overcome potential resistance mechanisms. For this compound, this involves modifying the prodrug structure to optimize its stability, targeted delivery, and efficient release of SAHA within the tumor microenvironment. For OBP-801 (Spiruchostatin A), future research is warranted to explore its analogs for improved therapeutic outcomes larvol.com. This could involve structural modifications to enhance its potent inhibition of Class I HDACs, alter its specificity towards particular HDAC subtypes, or improve its synergistic potential in combination therapies. The goal is to develop compounds with superior efficacy and reduced off-target effects.

Investigation of OBP-801 in Additional Cancer Types and Disease Contexts

Preclinical studies have indicated the potential efficacy of OBP-801 across a wide range of cancers oncolys.com. Future research will continue to investigate OBP-801 in additional cancer types beyond those currently studied, such as lung cancer, lymphoma, and kidney cancer oncolys.com. Studies have already explored its activity in neuroblastoma, rhabdomyosarcoma (RMS), rhabdoid tumors, myxofibrosarcoma, and triple-negative breast cancer (TNBC) aacrjournals.orgspandidos-publications.comfrontiersin.orgresearchgate.netresearchgate.net. Furthermore, the potential ophthalmic use of OBP-801 is being explored oncolys.com. The investigation will likely involve in vitro studies on diverse cancer cell lines and in vivo studies using relevant animal models to determine the breadth of its antitumor activity and identify responsive tumor types. Clinical trials are crucial to validate these preclinical findings and establish the efficacy of OBP-801 in various patient populations nih.gov.

Here is a table summarizing some cancer types where OBP-801 has been investigated:

| Cancer Type | Research Status (Preclinical/Clinical) | Relevant Findings | Source |

| Lung cancer | Pipeline | Expected efficacy oncolys.com | oncolys.com |

| Lymphoma | Pipeline | Expected efficacy oncolys.com | oncolys.com |

| Kidney cancer (ccRCC) | Pipeline, Preclinical, Clinical | Expected efficacy, promotes MHC Class I presentation, enhances anti-PD-1 therapy oncolys.commdpi.comnih.gov | oncolys.commdpi.comnih.gov |

| Glaucoma | Exploration | Potential ophthalmic use, maintained filtering blebs in a model larvol.comoncolys.com | larvol.comoncolys.com |

| Neuroblastoma | Preclinical | Anti-neuroblastoma activity, induces M-phase arrest and apoptosis larvol.comresearchgate.net | larvol.comresearchgate.net |

| Rhabdomyosarcoma (RMS) | Preclinical | Inhibits proliferation, induces M-phase arrest and apoptosis spandidos-publications.comfrontiersin.orgspandidos-publications.com | spandidos-publications.comfrontiersin.orgspandidos-publications.com |

| Rhabdoid tumors | Preclinical | Induces apoptosis by releasing silencing of NOXA aacrjournals.orgd-nb.info | aacrjournals.orgd-nb.info |

| Myxofibrosarcoma | Preclinical | Suppresses growth, induces cell cycle arrest and apoptosis, enhances effects of other inhibitors researchgate.net | researchgate.net |

| Triple-negative breast cancer | Preclinical | Synergistically inhibits growth and enhances apoptosis with eribulin (B193375) nih.govresearchgate.net | nih.govresearchgate.net |

| Esophageal Squamous Cell Carcinoma | Preclinical | Sensitivity observed, used to explore drug resistance markers nih.gov | nih.gov |

| Ovarian Cancer | Preclinical | Inhibits cell growth, synergistic effects with 5-FU and paclitaxel (B517696) researchgate.net | researchgate.net |

| Bladder Cancer | Preclinical | Synergistically inhibits cell growth and induces apoptosis with FGFR inhibitor BGJ398 d-nb.info | d-nb.info |

Elucidation of Comprehensive Signaling Networks Affected by this compound and OBP-801

A deeper understanding of the comprehensive signaling networks modulated by this compound and OBP-801 is essential for optimizing their therapeutic use and identifying potential combination strategies. For this compound, research has shown that its activation leads to the release of SAHA, which inactivates cytosolic HDAC6, resulting in hyperacetylation of tubulin and induction of apoptosis nih.gov. Future studies need to fully elucidate the downstream effects of SAHA released from this compound on various signaling pathways involved in cell cycle regulation, apoptosis, and differentiation nih.govresearchgate.net.

For OBP-801, which is a potent inhibitor of Class I HDACs (HDACs 1, 2, 3, and 8), research indicates it promotes chromatin relaxation and transcriptional activation of tumor suppressor genes nih.gov. It has been shown to induce apoptosis and cell cycle arrest in various solid tumors researchgate.netresearchgate.netresearchgate.net. OBP-801 can induce G2/M phase arrest through the p21 pathway and increase histone H3 levels researchgate.netresearchgate.net. In rhabdoid tumors, OBP-801 induces apoptosis by epigenetically releasing the silencing of NOXA aacrjournals.orgd-nb.info. In clear cell renal cell carcinoma (ccRCC), OBP-801 promotes MHC Class I presentation by inducing LMP2 expression, which enhances PD-1-targeting therapy mdpi.comnih.gov. Further research is needed to map the complete spectrum of cellular pathways and molecular targets influenced by OBP-801 in different cancer contexts. This includes investigating its impact on cell cycle regulatory proteins, apoptotic pathways, and the tumor microenvironment.

Development of Predictive Biomarkers for Therapeutic Response